molecular formula C8H18N2O3S B1449082 N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide CAS No. 1620590-13-7

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide

Cat. No.: B1449082
CAS No.: 1620590-13-7
M. Wt: 222.31 g/mol
InChI Key: QPJGOOWLKSHHHE-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide” is a complex organic compound. It likely contains a pyrrolidine ring (a five-membered ring with nitrogen), a methanesulfonamide group, and a methoxyethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another compound, a nickel(II) complex with bis(2-methoxyethyl)amine (bmoen), was synthesized by refluxing bmoen ligand and nickel(II) iodide .

Scientific Research Applications

Metal Coordination and Structural Analysis

  • Metal Ligand Potential : Compounds like N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been explored for their ability to act as ligands for metal coordination. These studies have revealed insights into the molecular and supramolecular structures of these compounds, highlighting their potential in forming complex geometries with metals (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Organic Synthesis and Chemical Transformations

  • Synthetic Applications : Research on derivatives of sulfonamides, such as the study on the rearrangement of threonine and serine-based N-sulfonamides yielding chiral pyrrolidin-3-ones, demonstrates the synthetic versatility of sulfonamide derivatives. Such transformations are valuable for the development of novel organic compounds with potential applications in medicinal chemistry and drug design (P. Králová, M. Maloň, J. Pospíšil, M. Soural, 2019).

Catalysis and Green Chemistry

  • Catalytic Efficiency and Sustainability : Studies also extend to the use of sulfonamide derivatives in catalysis, exemplified by research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. Such work underscores the role of sulfonamide derivatives in facilitating efficient and environmentally friendly chemical processes (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Molecular Structure and Electrostatic Potential Analysis

  • Molecular Electrostatic Potential : The synthesis and crystal structure determination of nimesulide derivatives, including sulfonamide compounds, provide valuable insights into the nature of intermolecular interactions. Analyzing these interactions through Hirshfeld surfaces and molecular electrostatic potential surfaces helps understand the molecular recognition and binding mechanisms, which are crucial for drug design and material science applications (Tanusri Dey, P. Chatterjee, A. Bhattacharya, Sarbani Pal, A. K. Mukherjee, 2016).

Mechanism of Action

Target of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, this compound can regulate gene expression and control protein production .

Mode of Action

This compound interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .

Biochemical Pathways

The action of this compound affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation

Biochemical Analysis

Biochemical Properties

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, this compound can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGOOWLKSHHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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